3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a fluorine atom. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
Mechanism of Action
Target of Action
Compounds containing a dioxolane ring, such as this one, are often used as solvents and co-monomers in polyacetals .
Mode of Action
Without specific studies on “3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone”, it’s difficult to determine its exact mode of action. Dioxolanes can be prepared from carbonyl compounds with ethylene glycol , which might suggest some interaction with carbonyl-containing compounds or pathways.
Biochemical Pathways
Dioxolanes are generally stable against all types of nucleophiles and bases , which could potentially affect various biochemical reactions.
Action Environment
The stability of dioxolanes can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone typically involves the acetalization of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or distillation may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the benzophenone core.
1,3-Dioxane: A six-membered ring analog with similar protective properties.
Fluorobenzophenone: Lacks the 1,3-dioxolane ring but shares the benzophenone core and fluorine substitution.
Uniqueness: 3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone is unique due to the combination of the 1,3-dioxolane ring and the fluorine atom on the benzophenone core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANVVOWCIOAPLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645073 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-28-9 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.